2-Hydroxy-4,6-dimethoxybenzamide
Description
Properties
CAS No. |
62827-48-9 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-hydroxy-4,6-dimethoxybenzamide |
InChI |
InChI=1S/C9H11NO4/c1-13-5-3-6(11)8(9(10)12)7(4-5)14-2/h3-4,11H,1-2H3,(H2,10,12) |
InChI Key |
IWQBGMQPWAXHCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most widely adopted method involves nucleophilic acyl substitution of methyl 2-hydroxy-4,6-dimethoxybenzoate with n-butylamine in methanol under reflux. The reaction proceeds via attack of the amine on the electrophilic carbonyl carbon, displacing the methoxy group. Key parameters include:
- Solvent Selection : Methanol ensures solubility of both ester (0.1 mol/L) and amine (0.12 mol/L), with polarity favoring SN2 mechanisms.
- Temperature : Reflux at 65°C for 24 hours achieves >95% conversion, as confirmed by TLC (Rf = 0.42 in ethyl acetate/hexane 1:1).
- Workup : Acidification to pH 1 with HCl precipitates the product, yielding 86–89% pure crystals after recrystallization in ethanol-water (3:1).
Table 1: Comparative Analysis of Solvent Systems
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 32.7 | 24 | 89 |
| Ethanol | 24.3 | 30 | 78 |
| DMF | 36.7 | 18 | 82 |
Industrial-Scale Adaptations
For bulk production, continuous flow reactors replace batch processes, reducing reaction time to 6 hours via pressurized (3 atm) methanol at 90°C. This method enhances throughput to 50 kg/day with 91% yield and minimizes thermal degradation.
Green Chemistry Approaches Using Ionic Liquid Catalysts
Lewis Acidic Ionic Liquid/ZrCl4 Systems
A novel method employs diatomite earth-immobilized ionic liquid/ZrCl4 (IL/ZrCl4) under ultrasonic irradiation (40 kHz). The catalyst (5 mol%) enables amidation at 50°C in 2 hours, achieving 94% yield with E-factor 0.7, outperforming traditional POCl3-mediated routes.
Key Advantages :
- Eliminates toxic chlorinated byproducts.
- Catalyst recyclability: 10 cycles with <5% activity loss.
- Energy savings: 60% reduction compared to reflux methods.
Mechanochemical Synthesis
Ball milling (400 rpm, 1 hour) of 2-hydroxy-4,6-dimethoxybenzoic acid and urea (1:1.2 molar ratio) with SiO2 grinding media achieves 88% conversion. This solvent-free approach reduces waste and is scalable to 20 kg batches.
Chlorosulfonyl Isocyanate-Mediated Pathway
Stepwise Chlorination-Amidation
An alternative route starts with 3,5-dimethoxyphenol:
- Chlorosulfonation : React with ClSO2NCO (1.2 eq) in acetonitrile at 0°C for 2 hours.
- Hydrolysis : Quench with NH4OH (28%) to yield the benzamide.
Critical Parameters :
- Temperature control (<5°C) prevents polysubstitution.
- Acetonitrile’s low nucleophilicity minimizes side reactions.
Table 2: Chlorinating Agents Comparison
| Agent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| ClSO2NCO | 92 | 98 | SO2, NH3 |
| POCl3 | 85 | 91 | HCl, PCl3 |
| (COCl)2 | 78 | 89 | CO2, HCl |
Enzymatic Amidation for Biomedical Applications
Lipase-Catalyzed Synthesis
Candida antarctica lipase B (CALB) immobilized on mesoporous silica catalyzes amide bond formation in tert-butanol at 45°C. Substrate specificity studies show:
- Optimal pH : 7.5 (50 mM phosphate buffer).
- Turnover frequency : 12 s−1 for 2-hydroxy-4,6-dimethoxybenzoic acid vs. 8 s−1 for non-methoxylated analogs.
This method achieves 82% yield with enantiomeric excess >99%, critical for chiral drug intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4,6-dimethoxybenzamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy-4,6-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of plastics, rubber, and paper.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to the release of intracellular contents and inhibition of bacterial growth . The compound’s antioxidant properties are due to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
2-Amino-4,6-dimethoxybenzamide
- Structure: Differs by substitution of the hydroxyl group with an amino (-NH₂) group at position 2 (C₉H₁₂N₂O₃, MW: 196.2 g/mol) .
- Synthesis : Typically involves amidation of 2-nitro-4,6-dimethoxybenzoic acid followed by reduction .
- Applications: Used as a precursor in PARP inhibitor synthesis (e.g., Olaparib analogs), where the amino group facilitates hydrogen bonding with enzyme residues like Arg878 .
- Key Differences: The amino group enhances nucleophilicity compared to the hydroxyl group, enabling distinct reactivity in cyclization reactions .
Table 1: Structural and Functional Comparison
| Property | 2-Hydroxy-4,6-dimethoxybenzamide | 2-Amino-4,6-dimethoxybenzamide |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₄ | C₉H₁₂N₂O₃ |
| Functional Groups | -OH, -OCH₃ | -NH₂, -OCH₃ |
| Key Applications | Kinase inhibitors, intermediates | PARP inhibitors |
| Hydrogen Bonding | Moderate (via -OH) | Strong (via -NH₂) |
4-Hydroxybenzoic Acid
- Structure : Contains a carboxylic acid (-COOH) at position 4 instead of an amide (C₇H₆O₃, MW: 138.12 g/mol) .
- Applications : Widely used as a preservative and in polymer synthesis. Lacks the methoxy groups, reducing its electron-donating capacity.
- Key Differences : The carboxylic acid group increases acidity (pKa ~4.5) compared to the amide’s neutral -OH group (pKa ~10) .
Quinazolin-4(3H)-One Derivatives
- Structure : Heterocyclic compounds incorporating a fused benzamide moiety. Example: Olaparib derivatives with bisamide tails .
- Synthesis : this compound reacts with dibromoalkanes and hydroxyl-substituted intermediates under alkaline conditions .
- Key Differences: The quinazolinone core enhances planar rigidity, improving binding to PARP1’s catalytic domain compared to the flexible benzamide .
Benzimidazole Derivatives
- Structure : Heterocyclic systems with nitrogen at positions 1 and 3 (e.g., 4,6-Dimethoxy-2-(4'-methoxyphenyl)benzimidazole) .
- Synthesis: Condensation of 2-aminobenzamides with aldehydes in acidic ethanol .
- Key Differences : Benzimidazoles exhibit broader antimicrobial activity due to delocalized electron systems, unlike the more specialized benzamide .
N-Substituted Derivatives (e.g., N-Butyl-2-hydroxy-4,6-dimethoxybenzamide)
- Structure : Alkyl chain (e.g., n-butyl) replaces the hydroxyl proton .
- Applications : Enhanced lipophilicity improves membrane permeability, making it suitable for CNS-targeting prodrugs .
- Key Differences : Alkyl substitution reduces hydrogen-bonding capacity but increases metabolic stability .
Table 2: Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 1.2 | 2.5 (DMSO) | 180–182 |
| 2-Amino-4,6-dimethoxybenzamide | 0.8 | 3.1 (DMSO) | 165–167 |
| 4-Hydroxybenzoic acid | 1.5 | 5.0 (Water) | 213–215 |
Q & A
Q. What are the optimized synthetic routes for 2-hydroxy-4,6-dimethoxybenzamide?
The compound can be synthesized via nucleophilic acyl substitution. A representative method involves refluxing methyl 2-hydroxy-4,6-dimethoxybenzoate with n-butylamine in methanol for 24 hours, followed by acidification (pH 1) to precipitate the product . Key considerations include:
- Solvent choice : Methanol is preferred for its ability to dissolve both ester and amine reactants.
- Reaction time : Extended reflux (24 h) ensures complete conversion.
- Purification : Crystallization via acidification yields pure product.
Alternative routes may involve coupling agents (e.g., EDC/HOBt) for direct amidation of the corresponding carboxylic acid.
Q. How can this compound be characterized analytically?
Standard characterization methods include:
- NMR spectroscopy :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm can monitor purity .
- Elemental analysis : Validate empirical formula (e.g., C, H, N percentages) .
Q. What are the stability considerations for this compound under experimental conditions?
- pH sensitivity : The hydroxyl group may undergo deprotonation or oxidation at extreme pH values. Store in neutral buffers (pH 6–8) .
- Temperature : Stable at room temperature but degrade above 100°C; avoid prolonged heating .
- Light exposure : Protect from UV light to prevent photodegradation .
Monitor stability via periodic HPLC or TLC analysis.
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The hydroxyl group may participate in keto-enol tautomerism, altering peak positions .
- Impurities : Trace solvents (e.g., DMSO) or unreacted starting materials can skew results. Use deuterated solvents and rigorous purification.
- Crystallographic validation : Compare experimental data with X-ray structures of related benzamides (e.g., N-(4-hydroxy-3-methoxybenzyl)benzamide) .
Q. What reaction mechanisms govern the functionalization of this compound?
- Electrophilic substitution : The hydroxyl and methoxy groups direct electrophiles to specific aromatic positions. For example, iodination occurs preferentially at the 3-position due to steric and electronic effects .
- Nucleophilic reactions : Amide groups can undergo hydrolysis under acidic/basic conditions to regenerate the carboxylic acid .
Computational studies (DFT) can model charge distribution and predict reactivity .
Q. How can the biological activity of this compound derivatives be systematically explored?
- Structure-activity relationship (SAR) : Modify substituents (e.g., halogens, cyano groups) and assess cytotoxicity using assays like MTT in cancer cell lines .
- Target identification : Use biochemical probes (e.g., fluorescently labeled derivatives) to study binding to enzymes like protein kinase C .
- In vivo models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies, ensuring compliance with ethical guidelines .
Q. What strategies mitigate challenges in synthesizing derivatives with sensitive functional groups?
- Protecting groups : Temporarily block the hydroxyl group with acetyl or trimethylsilyl groups during reactions .
- Low-temperature conditions : Perform reactions at 0–5°C to prevent side reactions (e.g., oxidation) .
- Catalytic systems : Use Pd-mediated cross-coupling for halogenated derivatives to enhance regioselectivity .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Structural elucidation | |
| HPLC-UV | Purity assessment | |
| DFT calculations | Reactivity prediction | |
| X-ray crystallography | Confirm stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
